molecular formula C7H11N3O3 B14636424 N-Methoxy-N-methyl-N'-(5-methyl-1,2-oxazol-3-yl)urea CAS No. 55808-48-5

N-Methoxy-N-methyl-N'-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No.: B14636424
CAS No.: 55808-48-5
M. Wt: 185.18 g/mol
InChI Key: JGZXGFUDUIOKJH-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a 5-methyl-1,2-oxazol-3-yl moiety attached to the urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methoxy-N-methylamine with 5-methyl-1,2-oxazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

  • Oxazole derivatives
  • Amine derivatives
  • Substituted urea compounds

Scientific Research Applications

N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activities by binding to the active sites or allosteric sites of enzymes. This interaction can lead to the alteration of biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-Methoxy-N-methyl-N’-(5-methyl-1,2-oxazol-3-yl)urea is similar to other urea derivatives such as N-methyl-N’-phenylurea and N-methoxy-N’-phenylurea.
  • It also shares structural similarities with oxazole derivatives like 5-methyl-1,2-oxazole-3-carboxamide.

Uniqueness:

  • The presence of both methoxy and methyl groups along with the 5-methyl-1,2-oxazol-3-yl moiety makes this compound unique in terms of its chemical reactivity and potential applications.
  • Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

55808-48-5

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

1-methoxy-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C7H11N3O3/c1-5-4-6(9-13-5)8-7(11)10(2)12-3/h4H,1-3H3,(H,8,9,11)

InChI Key

JGZXGFUDUIOKJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)N(C)OC

Origin of Product

United States

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